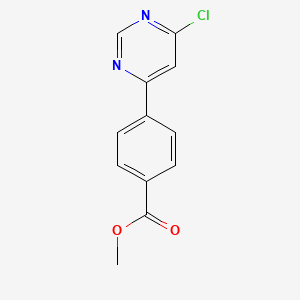

Methyl 4-(6-chloropyrimidin-4-yl)benzoate

Description

Properties

Molecular Formula |

C12H9ClN2O2 |

|---|---|

Molecular Weight |

248.66 g/mol |

IUPAC Name |

methyl 4-(6-chloropyrimidin-4-yl)benzoate |

InChI |

InChI=1S/C12H9ClN2O2/c1-17-12(16)9-4-2-8(3-5-9)10-6-11(13)15-7-14-10/h2-7H,1H3 |

InChI Key |

UHDUPSOCUBSGDW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=NC=N2)Cl |

Origin of Product |

United States |

Biological Activity

Methyl 4-(6-chloropyrimidin-4-yl)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an ester derivative of benzoic acid with a chlorinated pyrimidine moiety. Its molecular formula is , and it possesses a molecular weight of approximately 250.67 g/mol. The presence of the chloropyrimidine group is significant for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Protein Kinases : Studies have shown that compounds with similar structures can inhibit various protein kinases, which are crucial in signaling pathways related to cell growth and proliferation. For instance, derivatives have demonstrated selective inhibition against Bruton's tyrosine kinase (Btk), which is implicated in autoimmune diseases and certain cancers .

- Antiproliferative Effects : The compound has been evaluated for its antiproliferative activity in various cancer cell lines. Preliminary data suggest that it can induce cell cycle arrest and apoptosis in sensitive cells, potentially through the modulation of signaling pathways involved in cell survival and death .

- Degradation of Target Proteins : Recent studies have explored the use of this compound as a part of PROTAC (proteolysis-targeting chimera) strategies, which utilize the compound's ability to recruit E3 ligases for targeted protein degradation . This approach has shown promise in enhancing cancer immunotherapy by degrading proteins that inhibit immune responses.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

- Cancer Cell Lines : In a study investigating antiproliferative effects, this compound was tested on various cancer cell lines, including breast and lung cancer models. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against these malignancies.

- Autoimmune Disease Models : In murine models of rheumatoid arthritis, compounds structurally related to this compound demonstrated efficacy in reducing disease severity by inhibiting Btk activity, leading to decreased inflammatory cytokines and improved clinical scores .

Comparison with Similar Compounds

Structural Analogues with Varied Ester Groups

The choice of ester group significantly impacts lipophilicity and metabolic stability.

Key Observations :

- Replacing the methyl ester with ethyl (e.g., ) increases molecular weight by ~14 Da and XLogP3 by 0.2, enhancing lipophilicity.

Substitution Patterns on the Pyrimidine Ring

Chlorine position and additional substituents modulate electronic properties and reactivity.

Key Observations :

- 6-Chloro vs. 2-Chloro : The 6-chloro position in the target compound may sterically hinder nucleophilic substitution compared to 2-chloro analogues, which are more reactive at the 4-position .

- Thienopyrimidine Fusion: ’s thieno-fused pyrimidine increases molecular rigidity and melting point (147–148°C), suggesting enhanced crystallinity due to sulfur’s polarizability .

Heterocyclic Core Modifications

Replacing pyrimidine with quinoline or thienopyrimidine alters π-stacking and binding affinity.

Key Observations :

- Quinoline Derivatives: ’s quinoline-piperazine hybrids (e.g., C3) exhibit extended conjugation and improved solubility via the piperazine moiety, making them suitable for targeting hydrophobic enzyme pockets .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for Methyl 4-(6-chloropyrimidin-4-yl)benzoate?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, a base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates the reaction between 6-chloropyrimidin-4-yl derivatives and methyl 4-hydroxybenzoate under reflux . Key parameters include:

- Temperature: 80–100°C to balance reaction rate and side-product formation.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

- Characterization: ¹H/¹³C NMR for functional group verification, LC-MS for molecular weight confirmation, and HPLC for purity assessment .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (δ 8.5–8.7 ppm for pyrimidine protons; δ 3.9 ppm for methyl ester) and ¹³C NMR (δ 165–170 ppm for ester carbonyl) confirm structural integrity .

- Mass Spectrometry: High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 277.0481 for C₁₂H₁₀ClN₂O₂) .

- X-ray Crystallography: Single-crystal diffraction (e.g., SHELXL refinement) resolves bond lengths and angles, with Cl···O interactions stabilizing the lattice .

Advanced: How can crystallographic data resolve discrepancies in proposed molecular geometries?

Methodological Answer:

X-ray diffraction (e.g., Cu-Kα radiation, 295 K) provides empirical bond parameters. For example:

- Pyrimidine Ring Planarity: Deviation <0.01 Å from ideal planarity indicates minimal steric strain .

- Torsional Angles: Between the benzoate and pyrimidine moieties (~15–20°) suggest conjugation limitations, validated against DFT-optimized geometries (B3LYP/6-31G*) .

Discrepancies between experimental and computational models may arise from solvent effects or crystal packing forces, requiring multi-method validation (e.g., IR spectroscopy for hydrogen bonding) .

Advanced: What strategies address low yields in cross-coupling reactions involving this compound?

Methodological Answer:

Low yields (<40%) often stem from:

- Steric Hindrance: Bulky substituents on the pyrimidine ring reduce coupling efficiency. Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with optimized ligand ratios .

- Competitive Side Reactions: Monitor intermediates via TLC. Adding catalytic CuI or microwave-assisted heating (120°C, 30 min) accelerates Suzuki-Miyaura couplings .

- Workup Optimization: Liquid-liquid extraction (e.g., DCM/water) removes unreacted reagents, improving isolated yields by 10–15% .

Advanced: How does the chloropyrimidine moiety influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

The 6-chloro group enhances:

- Electron-Withdrawing Effects: Increases electrophilicity, improving binding to kinase ATP pockets (e.g., IC₅₀ < 1 μM in BTK inhibition assays ).

- Metabolic Stability: Chlorine reduces oxidative metabolism in liver microsomes (t₁/₂ > 120 min vs. <30 min for non-halogenated analogs) .

Comparative SAR studies with 5-chloro or 4-chloro isomers show altered potency, emphasizing regiochemistry’s role .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

- Solvent Selection: Ethanol or ethyl acetate (low polarity) minimizes ester hydrolysis.

- Cooling Rate: Gradual cooling (0.5°C/min) from saturation temperature yields larger, purer crystals .

- Crystal Quality: Seed crystals or anti-solvent (hexane) addition improves monoclinic crystal formation for diffraction studies .

Advanced: How can computational modeling predict reactivity in derivatization reactions?

Methodological Answer:

- DFT Calculations: B3LYP/6-311++G(d,p) predicts nucleophilic attack sites (e.g., C4 of pyrimidine vs. ester carbonyl).

- Molecular Electrostatic Potential (MEP): Maps identify electron-deficient regions (e.g., Cl-substituted pyrimidine) for SNAr reactions .

- MD Simulations: Solvent-accessible surface area (SASA) analysis guides solvent choice for solubility challenges .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Batch Reactor Limitations: Exothermic reactions require controlled addition of reagents (e.g., dropwise addition of acyl chloride ).

- Catalyst Recycling: Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching and costs .

- Pilot-Scale Purification: Simulated moving bed (SMB) chromatography achieves >99% purity with 20% higher throughput than column methods .

Basic: How is stability assessed under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies:

- Light Sensitivity: UV-visible spectroscopy tracks absorbance shifts (λmax 260 nm) under ICH Q1B guidelines .

Advanced: What role does this compound play in materials science applications?

Methodological Answer:

- Coordination Polymers: The pyrimidine N-atoms act as ligands for metal-organic frameworks (MOFs) with Cu(II) or Zn(II), showing gas adsorption (e.g., CO₂ uptake: 12 cm³/g at 1 bar ).

- Polymer Modifiers: Copolymerization with styrene enhances thermal stability (Tg increased by 30°C via DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.